molecular formula C13H16FNO B7497221 N-cyclopentyl-2-fluoro-N-methylbenzamide

N-cyclopentyl-2-fluoro-N-methylbenzamide

Cat. No.: B7497221
M. Wt: 221.27 g/mol
InChI Key: ADELRGZJXYCAAG-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-fluoro-N-methylbenzamide is a fluorinated benzamide derivative characterized by a cyclopentyl group and a methyl group attached to the amide nitrogen, along with a fluorine atom at the ortho position of the benzamide ring. The N-methyl group likely increases lipophilicity, affecting solubility and membrane permeability .

Properties

IUPAC Name

N-cyclopentyl-2-fluoro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c1-15(10-6-2-3-7-10)13(16)11-8-4-5-9-12(11)14/h4-5,8-10H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADELRGZJXYCAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features and Molecular Properties

The table below compares N-cyclopentyl-2-fluoro-N-methylbenzamide with five structurally related benzamide derivatives, highlighting substituent variations and their implications:

Compound Name Substituents on Benzamide Amide Nitrogen Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound 2-Fluoro Cyclopentyl, Methyl ~263.3* Enhanced lipophilicity; potential CNS activity
N-Cyclohexyl-2-fluorobenzamide 2-Fluoro Cyclohexyl 237.29 Lower lipophilicity; solid-state H-bonding
2-Fluoro-N-methoxy-N-methylbenzamide 2-Fluoro Methoxy, Methyl 197.19 Solubility in polar solvents; synthetic intermediate
N-(2,3-Difluorophenyl)-2-fluorobenzamide 2-Fluoro, 2,3-Difluorophenyl None (aryl substitution) 252.21 Strong H-bond acceptor; antimicrobial studies
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide 2-Hydroxy, 4-Cl, 3-CF₃ None (aryl substitution) 329.7 High polarity; agrochemical applications

*Calculated based on molecular formula C₁₄H₁₇FNO.

Electronic and Steric Effects

  • Fluorine Substitution: The 2-fluoro group in this compound acts as a weak hydrogen-bond acceptor, similar to analogs in and .
  • N-Substituents: The cyclopentyl group offers a balance between steric bulk and flexibility compared to cyclohexyl () or methoxy groups (). The N-methyl group reduces hydrogen-bond donor capacity, which may limit interactions with polar biological targets but improve passive diffusion .

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